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5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile
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Overview
Description
5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of Substituents: The chloro group can be introduced via chlorination reactions, while the dimethylamino group can be added through nucleophilic substitution reactions using dimethylamine.
Formation of Benzonitrile Moiety: The benzonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile exhibit significant cytotoxic effects against various cancer cell lines. The isoquinoline structure is known to interact with DNA and inhibit cell proliferation, making it a candidate for anticancer drug development. A study demonstrated that derivatives of isoquinoline showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be further explored for its anticancer properties .
Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial activity. Similar isoquinoline derivatives have been reported to possess antibacterial and antifungal properties. For instance, a related study highlighted the effectiveness of isoquinoline-based compounds against resistant strains of bacteria, indicating that this compound could be evaluated for its potential as an antimicrobial agent .
Biochemical Applications
Biosensors Development
There is an increasing interest in using compounds like this compound in the development of biosensors. The ability to immobilize biomolecules on sensor surfaces is crucial for enhancing the sensitivity and specificity of biosensors. Research has shown that isoquinoline derivatives can be functionalized to create effective platforms for the immobilization of enzymes and antibodies, which are essential for biosensor applications .
Drug Delivery Systems
The compound's unique chemical structure allows it to be incorporated into drug delivery systems. Its lipophilicity can enhance the solubility of poorly soluble drugs, facilitating their delivery and absorption in biological systems. Studies have indicated that drug conjugates involving isoquinoline derivatives can improve therapeutic efficacy while reducing side effects .
Material Science Applications
Polymer Composites
In material science, this compound can be utilized to synthesize polymer composites with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and structural materials .
Nanotechnology
The compound's properties may also lend themselves to applications in nanotechnology. For example, it can be used as a precursor for the synthesis of nanoparticles with specific functionalities. Research has demonstrated that nanoparticles derived from isoquinoline structures exhibit unique optical and electronic properties, which are valuable for applications in sensors and electronic devices .
Summary
The compound this compound shows promise across various fields including medicinal chemistry, biochemistry, and material science. Its potential applications range from anticancer drugs and antimicrobial agents to biosensors and advanced materials. Further research is needed to fully explore its capabilities and optimize its use in these domains.
Data Table: Summary of Applications
Field | Application | Potential Benefits |
---|---|---|
Medicinal Chemistry | Anticancer Properties | Inhibition of tumor growth |
Antimicrobial Activity | Effectiveness against resistant bacteria | |
Biochemistry | Biosensors Development | Enhanced sensitivity and specificity |
Drug Delivery Systems | Improved solubility and absorption | |
Material Science | Polymer Composites | Enhanced mechanical properties |
Nanotechnology | Unique optical/electronic properties |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound of the isoquinoline class.
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Uniqueness
5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Biological Activity
5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been evaluated through various assays, including antimicrobial and cytotoxicity tests. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The minimal inhibitory concentration (MIC) values indicate its effectiveness.
Pathogen | MIC (µM) | Activity |
---|---|---|
Escherichia coli | 0.21 | Potent |
Pseudomonas aeruginosa | 0.21 | Potent |
Micrococcus luteus | 0.35 | Moderate |
Candida albicans | 0.50 | Moderate |
The compound displayed the highest activity against Gram-negative bacteria such as E. coli and P. aeruginosa, with MIC values comparable to established antibiotics like ciprofloxacin .
Cytotoxicity
Cytotoxicity assays conducted on various cell lines revealed that the compound possesses selective cytotoxic effects.
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HaCat (human keratinocytes) | 15 | Moderate cytotoxicity |
Balb/c 3T3 (mouse fibroblasts) | 12 | Moderate cytotoxicity |
The results indicate that while the compound is cytotoxic, it may have therapeutic potential if used at controlled doses .
Molecular docking studies suggest that the compound interacts with key bacterial enzymes, such as DNA gyrase and MurD, which are crucial for bacterial replication and cell wall synthesis.
- Binding Interactions:
- Hydrogen bonds with SER1084 and ASP437.
- Pi-Pi stacking interactions with nucleotides.
These interactions contribute to its antimicrobial efficacy and suggest a mechanism similar to fluoroquinolone antibiotics .
Case Studies
-
Study on Antimicrobial Efficacy:
A study evaluated the antimicrobial efficacy of the compound against clinical strains of E. coli and P. aeruginosa. The results indicated a high level of potency, with significant inhibition zones observed in agar diffusion tests. -
Cytotoxicity Assessment:
Another study assessed the cytotoxic effects on human keratinocyte cells using MTT assays. The findings revealed that at higher concentrations, the compound induced cell death, highlighting its potential for further development in cancer therapeutics.
Properties
Molecular Formula |
C26H22ClN3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-[3-chloro-6-[4-[(dimethylamino)methyl]phenyl]isoquinolin-1-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C26H22ClN3/c1-17-4-7-21(13-23(17)15-28)26-24-11-10-20(12-22(24)14-25(27)29-26)19-8-5-18(6-9-19)16-30(2)3/h4-14H,16H2,1-3H3 |
InChI Key |
OQFKQZCQOLWIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3C=CC(=CC3=CC(=N2)Cl)C4=CC=C(C=C4)CN(C)C)C#N |
Origin of Product |
United States |
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